

# An In-depth Technical Guide to Dioctylamine (CAS Number 1120-48-5)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dioctylamine**, also known as di-n-octylamine, is a secondary amine with the chemical formula C<sub>16</sub>H<sub>35</sub>N.[1] It consists of a nitrogen atom bonded to two n-octyl groups.[2] This structure imparts a lipophilic and nonpolar character to the molecule.[3] At room temperature, it exists as a colorless to pale yellow liquid, sometimes in a semi-solid state, and possesses a characteristic mild, fishy, or amine-like odor.[3] While it has limited solubility in water, it is miscible with various organic solvents like ethanol, ether, and chloroform.[3]

This guide provides a comprehensive overview of the technical data and applications of **dioctylamine**, with a focus on its physicochemical properties, synthesis, experimental protocols, and key applications in areas such as drug development, corrosion inhibition, and solvent extraction.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **dioctylamine** is presented below.

## **Physicochemical Properties**



| Property                       | Value  | Reference(s) |
|--------------------------------|--|--------------|
| CAS Number                     | 1120-48-5                                      |              |
| Molecular Formula              | C16H35N  | _            |
| Molecular Weight               | 241.46 g/mol                                   | _            |
| Appearance                     | Colorless to light yellow liquid or semi-solid | _            |
| Odor                           | Mild, fishy, amine-like                        | _            |
| Melting Point                  | 13-16 °C                                       | _            |
| Boiling Point                  | 297-298 °C                                     | _            |
| Density                        | 0.799 g/mL at 25 °C                            | _            |
| Refractive Index (n20/D)       | 1.4432   | _            |
| Vapor Pressure                 | 0.01 mmHg at 20 °C                             | _            |
| Flash Point                    | >110 °C (>230 °F)                              | _            |
| Water Solubility               | Insoluble                                      | _            |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform       |              |

**Spectroscopic Data** 

| Technique | Data Summary  | Reference(s) |
|-----------|---|--------------|
| GC-MS     | NIST Mass Spectrometry Data<br>Center entries: 133445, 71096              |              |
| LC-MS     | MassBank Accession ID: MSBNK-KWR-KW103102; Precursor m/z: 242.2842 [M+H]+ |              |
| IR        | Data available in spectral databases.                                     |              |



## **Synthesis and Purification**

**Dioctylamine** is primarily synthesized through two main routes: nucleophilic substitution and reductive amination. As detailed experimental protocols are not readily available in peer-reviewed literature, the following sections provide generalized procedures based on established chemical principles.

## Generalized Synthesis Protocol 1: Nucleophilic Substitution of Octyl Halide

This method involves the reaction of an octyl halide (e.g., 1-bromooctane or 1-chlorooctane) with ammonia. This reaction typically produces a mixture of primary (octylamine), secondary (dioctylamine), and tertiary (trioctylamine) amines, as well as the quaternary ammonium salt. Separation of dioctylamine from this mixture is crucial.

#### Reaction Scheme:

2 CH<sub>3</sub>(CH<sub>2</sub>)<sub>7</sub>-Br + 3 NH<sub>3</sub> → [CH<sub>3</sub>(CH<sub>2</sub>)<sub>7</sub>]<sub>2</sub>NH + 2 NH<sub>4</sub>Br

#### Methodology:

- Reaction Setup: In a high-pressure reactor, combine 1-bromooctane and a significant excess
  of ammonia (either as aqueous ammonia or anhydrous ammonia in a suitable solvent like
  ethanol).
- Reaction Conditions: Heat the mixture at an elevated temperature and pressure. Specific conditions will influence the product distribution and should be optimized.
- Work-up: After cooling, neutralize the excess ammonia and ammonium bromide salt with a base (e.g., NaOH solution).
- Extraction: Extract the amine mixture into an organic solvent such as diethyl ether or dichloromethane.
- Drying: Dry the organic phase over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.



## **Generalized Synthesis Protocol 2: Reductive Amination**

Reductive amination offers a more controlled synthesis of secondary amines. This can be a one-pot reaction where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. For the synthesis of **dioctylamine**, octanal can be reacted with octylamine.

**Reaction Scheme:** 

 $CH_3(CH_2)_6CHO + CH_3(CH_2)_7NH_2 + [Reducing Agent] \rightarrow [CH_3(CH_2)_7]_2NH + H_2O$ 

#### Methodology:

- Imine Formation: In a suitable solvent (e.g., methanol or dichloromethane), mix equimolar amounts of octanal and octylamine. The reaction may be facilitated by a mild acid catalyst.
- Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or proceed with catalytic hydrogenation (e.g., H₂/Pd-C).
- Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, quench any remaining reducing agent (e.g., by careful addition of water or a dilute acid).
- Extraction: Adjust the pH to basic and extract the dioctylamine into an organic solvent.
- Drying and Solvent Removal: Dry the organic phase and remove the solvent as described in the previous method.

## **Purification Protocol: Fractional Distillation**

Due to the likely presence of primary and tertiary amines as byproducts, purification of the crude **dioctylamine** is essential. Fractional distillation is a suitable method for separating these amines based on their different boiling points.

Methodology:



- Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a
  fractionating column (e.g., Vigreux column), a condenser, and receiving flasks.
- Distillation: Heat the crude amine mixture in the distillation flask. The components will vaporize and rise through the fractionating column.
- Fraction Collection: The component with the lowest boiling point (octylamine) will distill first.
   Collect this fraction in a separate receiving flask. As the temperature rises, the desired dioctylamine will begin to distill. Collect this fraction in a new, clean receiving flask. The temperature should remain relatively constant during the distillation of each pure fraction.
- Monitoring: Monitor the temperature at the head of the column throughout the distillation to ensure proper separation of the fractions.
- Vacuum Distillation: To prevent decomposition at high temperatures, consider performing the distillation under reduced pressure (vacuum distillation).

## Analytical Protocols Generalized GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like **dioctylamine**.

#### Methodology:

- Sample Preparation: Prepare a dilute solution of the **dioctylamine** sample in a volatile organic solvent such as dichloromethane or hexane.
- Derivatization (Optional): For improved chromatographic performance and to reduce peak tailing, which is common for amines, derivatization can be performed. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA).
- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS
     (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically suitable.



- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250-290 °C).
- Oven Temperature Program: A temperature gradient program is used to separate the components. For example, start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 5-10 °C/min).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of dioctylamine and its derivatives.

## **Generalized HPLC Analysis Protocol**

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of **dioctylamine**, often requiring derivatization for detection with common UV or fluorescence detectors.

#### Methodology:

Sample Preparation and Derivatization: As dioctylamine lacks a strong chromophore, precolumn derivatization is typically necessary for UV or fluorescence detection. Common
derivatizing reagents for primary and secondary amines include dansyl chloride, ophthalaldehyde (OPA) with a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl). The
derivatization reaction conditions (pH, temperature, time) must be optimized for
dioctylamine.

#### HPLC Conditions:

- Column: A reversed-phase column, such as a C8 or C18, is commonly used for separating the derivatized amines.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The



gradient program should be optimized to achieve good separation.

- Flow Rate: A typical flow rate is 1 mL/min.
- Detector: A UV-Vis or fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

# Key Applications and Experimental Workflows Inhibition of Mycolic Acid Synthesis in Mycobacterium tuberculosis

**Dioctylamine** has been identified as a potent inhibitor of mycolic acid methyltransferases in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to antibiotics. **Dioctylamine** acts as a substrate mimic and directly inhibits several methyltransferases (e.g., CmaA2, MmaA2, MmaA3, MmaA4, PcaA) involved in the cyclopropanation and methylation of mycolic acid precursors. This inhibition leads to a loss of these modifications, disrupting the cell wall integrity, causing cell death, and increasing the bacterium's susceptibility to other antibiotics like isoniazid.



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Caption: Inhibition of Mycolic Acid Biosynthesis by **Dioctylamine**.

## **Corrosion Inhibition**

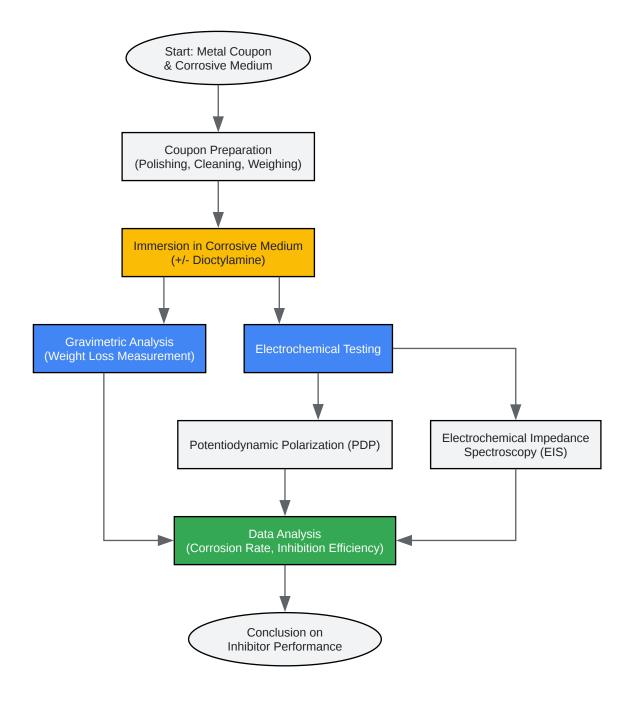
**Dioctylamine** and its derivatives are effective corrosion inhibitors for metals, particularly steel in acidic environments. The mechanism of inhibition involves the adsorption of the **dioctylamine** molecules onto the metal surface. The nitrogen atom's lone pair of electrons can



coordinate with the vacant d-orbitals of the metal atoms (chemisorption). In acidic solutions, the protonated amine can also electrostatically interact with the negatively charged metal surface (physisorption). The long octyl chains form a hydrophobic barrier that repels water and corrosive species, thus inhibiting both anodic and cathodic reactions.

Experimental Workflow for Corrosion Inhibition Evaluation:

A typical workflow to evaluate the efficacy of **dioctylamine** as a corrosion inhibitor involves gravimetric and electrochemical methods.





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Caption: Experimental Workflow for Corrosion Inhibitor Evaluation.

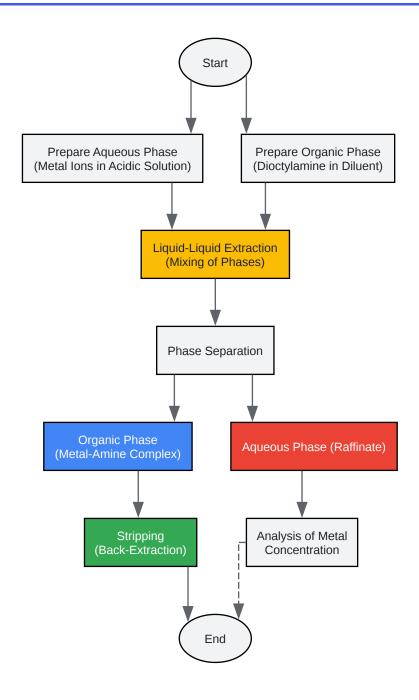
## **Solvent Extraction of Metals**

**Dioctylamine** is utilized as an extractant in liquid-liquid extraction processes for the separation and purification of metal ions, such as uranium, from aqueous solutions. It functions as a liquid anion exchanger. The extraction mechanism involves the formation of an ion-pair between the protonated amine in the organic phase and a negatively charged metal complex in the aqueous phase, facilitating the transfer of the metal into the organic phase.

Generalized Experimental Protocol for Metal Extraction:

- Organic Phase Preparation: Prepare a solution of dioctylamine in a suitable waterimmiscible organic solvent (diluent), such as kerosene or benzene, at a specific concentration (e.g., 0.1 M).
- Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Adjust the pH and the concentration of complexing anions (e.g., chloride, sulfate) to optimize the formation of the extractable metal complex.
- Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases. Shake vigorously for a sufficient time to reach extraction equilibrium (e.g., 5-15 minutes).
- Phase Separation: Allow the two phases to separate.
- Analysis: Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Stripping (Back-Extraction): The metal can be recovered from the organic phase by contacting it with a stripping solution that reverses the extraction process (e.g., a solution with a different pH or lacking the complexing anion).





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Caption: Generalized Workflow for Solvent Extraction of Metals.

## Safety and Handling

**Dioctylamine** is classified as a hazardous substance and requires careful handling.

## **Hazard Classification**



| Hazard                           | Description  | Reference(s) |
|----------------------------------|--|--------------|
| Acute Toxicity, Oral             | Harmful if swallowed                                 |              |
| Skin Corrosion/Irritation        | Causes severe skin burns and eye damage              |              |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects | _            |

## **Safety Precautions**

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Ensure adequate ventilation.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
- Disposal: This material and its container must be disposed of as hazardous waste. Avoid release to the environment.

## Conclusion

**Dioctylamine** (CAS 1120-48-5) is a versatile secondary amine with significant applications in various scientific and industrial fields. Its utility as a corrosion inhibitor, a metal extractant, and particularly as a potential therapeutic agent targeting mycolic acid synthesis in Mycobacterium tuberculosis makes it a compound of considerable interest to researchers. This guide has provided a consolidated source of technical information, including physicochemical data, generalized experimental protocols, and visualizations of its mechanisms of action and experimental workflows, to support further research and development efforts involving this compound. Proper safety precautions are paramount when handling **dioctylamine** due to its corrosive and toxic properties.



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